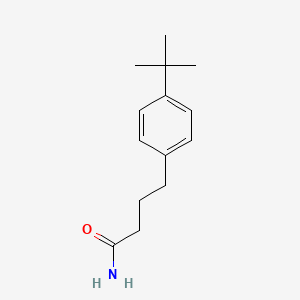
4-(4-Tert-butylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Tert-butylphenyl)butanamide, commonly known as tBu-Ph4-But, is a chemical compound with a molecular formula of C16H23NO. It is a white crystalline powder that is soluble in organic solvents. tBu-Ph4-But is a widely studied compound due to its potential applications in biochemical and physiological research.
Scientific Research Applications
Curing of Cyanates with Primary Amines
Research by Bauer and Bauer (2001) delved into the curing reaction of cyanates with primary amines, particularly focusing on the interaction between 4-tert-butyl phenylcyanate and aniline. This study revealed that aryloxy- and arylamino-substituted triazines were the main reaction products, indicating the compound's utility in creating high-performance thermosets used as adhesives, casting, or laminating resins. The findings suggest potential applications in materials science, especially for designing polymers with specific thermal and mechanical properties Bauer & Bauer, 2001.
Highly Active Palladium Catalysts for Suzuki Coupling Reactions
Wolfe et al. (1999) highlighted the use of mixtures involving palladium acetate and o-(di-tert-butylphosphino)biphenyl in catalyzing Suzuki coupling reactions at room temperature. The study underscored the compound's role in facilitating reactions under less stringent conditions, broadening the scope of its applications in organic synthesis and pharmaceutical manufacturing Wolfe, Singer, Yang, & Buchwald, 1999.
Sulfonamide-substituted Iron Phthalocyanine Design
Işci et al. (2014) explored the design and solubility aspects of 4-tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine, focusing on its stability and catalytic efficiency in olefin oxidation processes. This research provides insights into the development of novel catalysts for industrial applications, especially in fine chemical synthesis and environmental remediation efforts Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014.
Synthetic Protocols and Building Blocks for Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the use of simple and accessible aryl bromides, including compounds like 4-bromophenyl tert-butyl sulfide, as precursors for developing molecular wires. Their efficient transformation into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires points to the compound's significance in advancing molecular electronics, potentially impacting the fabrication of electronic devices at the nanoscale Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005.
Anxiolytic-like Effect of (S)-WAY 100135
Rodgers and Cole (1994) investigated the anxiolytic-like effects of (S)-WAY 100135, showcasing the relevance of studying derivatives of 4-tert-butylphenyl compounds in pharmaceutical research, particularly for developing new therapeutics for anxiety disorders. This study reflects the compound's potential in neuroscience and pharmacology Rodgers & Cole, 1994.
properties
IUPAC Name |
4-(4-tert-butylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)12-9-7-11(8-10-12)5-4-6-13(15)16/h7-10H,4-6H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNBTQIAMEZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

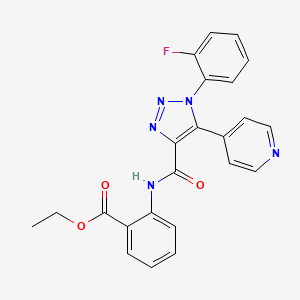
![2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2776974.png)
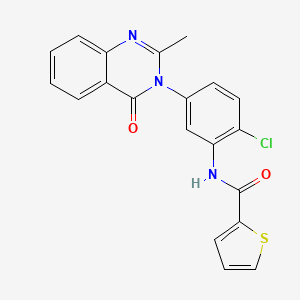
![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)
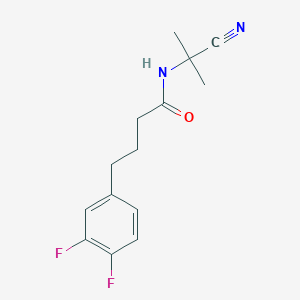
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)

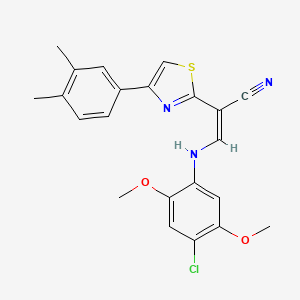
![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776987.png)

![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)
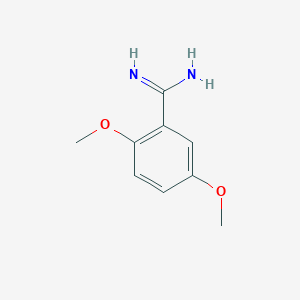
![2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2776994.png)
